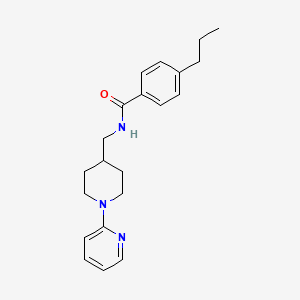

4-propyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

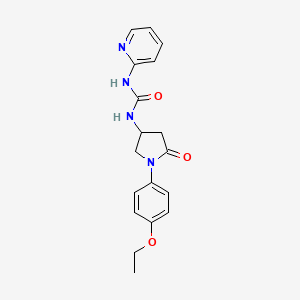

The compound “4-propyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule that contains a benzamide group, a piperidine ring, and a pyridine ring . Benzamides are a class of compounds containing a benzene ring attached to an amide group. Piperidine is a heterocyclic organic compound, which is an important building block in the synthesis of many pharmaceuticals . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a piperidine ring, and a pyridine ring . The exact structure would depend on the positions of these groups in the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Nonaqueous Capillary Electrophoresis of Imatinib Mesylate and Related Substances

This study developed a method for the electrophoretic separation of imatinib mesylate and related substances, including various benzamide derivatives, highlighting the technique's potential for quality control in pharmaceutical analysis. Such methodologies could be applicable for analyzing the purity and identifying related substances of compounds like "4-propyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide" in a laboratory setting, contributing to the drug development process by ensuring compound quality and stability (Lei Ye et al., 2012).

Metabolism of Flumatinib in Chronic Myelogenous Leukemia Patients

Research into the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in human subjects revealed the presence of several metabolites resulting from processes like N-demethylation and hydroxylation. Studies like this are crucial for understanding the metabolic fate of related benzamide compounds in clinical settings, which aids in optimizing therapeutic efficacy and safety profiles (Aishen Gong et al., 2010).

Synthesis and Bioactivity Study of Novel Benzamides and Their Metal Complexes

The synthesis and characterization of new benzamide derivatives and their copper and cobalt complexes, followed by their evaluation for antibacterial activity, showcases the versatility of benzamide compounds in developing potential therapeutic agents. Such research underscores the importance of exploring benzamide derivatives for various biomedical applications, including antimicrobial treatments (E. Khatiwora et al., 2013).

Microwave-Assisted Synthesis of Pyran Derivatives and Their Anticancer Activity

The study on the microwave-assisted synthesis of polysubstituted 4H-pyran derivatives, including benzamide derivatives, and their evaluation for anticancer activity against different human cancer cell lines demonstrates the potential of benzamide-based compounds in oncology. Research in this area can lead to the discovery of new anticancer agents with improved efficacy and specificity (S. Hadiyal et al., 2020).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in cell signaling pathways and are often associated with cancer when mutated or overexpressed .

Mode of Action

Similar compounds like imatinib have been found to bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby disrupting the signaling pathways they regulate .

Biochemical Pathways

The inhibition of tyrosine kinases by similar compounds can affect multiple signaling pathways, including those involved in cell growth, differentiation, and survival .

Result of Action

The inhibition of tyrosine kinases by similar compounds can lead to the disruption of cell signaling pathways, potentially leading to the death of cancer cells .

Properties

IUPAC Name |

4-propyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O/c1-2-5-17-7-9-19(10-8-17)21(25)23-16-18-11-14-24(15-12-18)20-6-3-4-13-22-20/h3-4,6-10,13,18H,2,5,11-12,14-16H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSYTBVAYTVTIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2581561.png)

![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B2581563.png)

![2,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2581569.png)

![ethyl 2-(4-(diethylamino)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2581572.png)

![1-(4-Methoxyphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2581574.png)

![(R)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2581577.png)